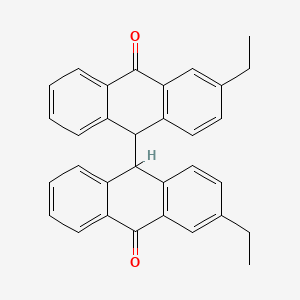
(9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is a complex organic compound that belongs to the family of bianthracenes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by a series of reduction and alkylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学研究应用
Chemistry
In chemistry, (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biology
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties and potential use as therapeutic agents.
Industry
In industry, (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other optoelectronic devices.
作用机制
The mechanism by which (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- exerts its effects depends on its specific application. In electronic applications, its mechanism involves the transfer of electrons or holes through its conjugated system. In biological systems, it might interact with specific proteins or nucleic acids, affecting their function.
相似化合物的比较
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar electronic properties.
9,10-Diphenylanthracene: A derivative with additional phenyl groups, used in organic electronics.
Tetracene: A larger polycyclic aromatic hydrocarbon with extended conjugation.
Uniqueness
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is unique due to its specific substitution pattern and the presence of the diethyl groups, which can influence its electronic properties and reactivity compared to other similar compounds.
生物活性
(9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl- (CAS Number: 434-84-4) is a polycyclic aromatic compound with potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity and other relevant pharmacological effects.
Chemical Structure
The compound is characterized by its unique structure comprising two anthracene units linked by a dione functional group. Its molecular formula is C28H18O2, and it has a molecular weight of 386.44 g/mol. The structural formula can be summarized as follows:
| Component | Value |
|---|---|
| Molecular Formula | C28H18O2 |
| Molecular Weight | 386.44 g/mol |
| CAS Number | 434-84-4 |
| IUPAC Name | 9,9'-bianthracene-10,10'-dione |
Cytotoxicity
Recent studies have investigated the cytotoxic effects of (9,9'-Bianthracene)-10,10'(9H,9'H)-dione on various cancer cell lines. The findings indicate that this compound exhibits significant cytotoxicity against several cancer types.
- Cell Line Studies :
The mechanism by which (9,9'-Bianthracene)-10,10'(9H,9'H)-dione exerts its cytotoxic effects is believed to involve:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds suggests that modifications to the anthracene backbone can significantly influence biological activity. For instance:
- Substituents : The introduction of ethyl groups at specific positions has been shown to enhance cytotoxic properties compared to unsubstituted analogs .
Case Studies
Several case studies have documented the biological effects of (9,9'-Bianthracene)-10,10'(9H,9'H)-dione:
- Case Study 1 : A study evaluating a series of anthracene derivatives found that those with additional hydrophobic groups exhibited increased cytotoxicity against cancer cell lines.
- Case Study 2 : Another investigation focused on the interaction of this compound with cellular pathways involved in apoptosis and cell cycle regulation.
属性
CAS 编号 |
71130-12-6 |
|---|---|
分子式 |
C32H26O2 |
分子量 |
442.5 g/mol |
IUPAC 名称 |
2-ethyl-10-(3-ethyl-10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C32H26O2/c1-3-19-13-15-23-27(17-19)31(33)25-11-7-5-9-21(25)29(23)30-22-10-6-8-12-26(22)32(34)28-18-20(4-2)14-16-24(28)30/h5-18,29-30H,3-4H2,1-2H3 |
InChI 键 |
UWWAWAUNJBTJPP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)C4C5=C(C=C(C=C5)CC)C(=O)C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















